molecular formula C10H13ClN2O3S B2509748 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide CAS No. 2034258-20-1

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide

Cat. No.: B2509748
CAS No.: 2034258-20-1
M. Wt: 276.74
InChI Key: ZIPZWKPFNYSWBL-UHFFFAOYSA-N
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Description

N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide (CAS: 2034258-20-1) is an oxalamide derivative characterized by its unique substitution pattern. Its molecular formula is C10H13ClN2O3S, with a molecular weight of 276.74 g/mol . The structure comprises:

  • N1-substituent: A 2-(5-chlorothiophen-2-yl)-2-methoxyethyl group, featuring a chlorinated thiophene ring and a methoxyethyl chain.
  • N2-substituent: A methyl group attached to the oxalamide backbone.

The compound’s Smiles notation is CNC(=O)C(=O)NCC(OC)c1ccc(Cl)s1, highlighting the connectivity of functional groups.

Properties

IUPAC Name

N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-12-9(14)10(15)13-5-6(16-2)7-3-4-8(11)17-7/h3-4,6H,5H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPZWKPFNYSWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=C(S1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxalamide Family

The target compound belongs to a broader class of oxalamides, which vary in N1 and N2 substituents. Key analogs include:

N1-(2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl)-N2-(2-Methoxybenzyl)Oxalamide (CAS: 2034599-74-9)
  • Molecular Formula : C17H19ClN2O4S
  • Molecular Weight : 382.9 g/mol
  • Key Differences: The N2 substituent is a 2-methoxybenzyl group instead of methyl. The increased molecular weight (382.9 vs. 276.74) suggests reduced bioavailability compared to the target compound .
N1-(2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl)-N2-Phenyloxalamide (CAS: 2034406-31-8)
  • Molecular Formula : C16H15ClN2O3S (calculated)
  • Molecular Weight : ~350.82 g/mol
  • Key Differences : Substitution of the N2 methyl group with a phenyl ring increases hydrophobicity. This modification may improve membrane permeability but could reduce water solubility .
N1-(5-Chloro-2-Methoxyphenyl)-N2-((2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Methyl)Oxalamide (CAS: 1421501-00-9)
  • Molecular Formula : C20H21ClN2O4
  • Molecular Weight : 388.8 g/mol
  • Key Differences: Replacement of the thiophene ring with a chlorinated methoxyphenyl group and a bulky tetrahydronaphthalenyl substituent.

Comparison with Non-Oxalamide Analogs

Thenylchlor (Pesticide)
  • Structure : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide
  • Key Features: Shares the 5-chlorothiophene and methoxy motifs but belongs to the acetamide class.

Physicochemical and Functional Insights

  • Molecular Weight Trends : Smaller substituents (e.g., methyl) result in lower molecular weights (~276–350 g/mol), while bulkier groups (e.g., benzyl, tetrahydronaphthalenyl) increase weight to ~380–430 g/mol. Higher molecular weights may hinder blood-brain barrier penetration .
  • Polarity and Solubility : Methoxy and hydroxy groups enhance polarity, whereas aromatic and alkyl groups increase hydrophobicity. For example, the 2-methoxybenzyl analog likely has better aqueous solubility than the phenyl derivative .

Data Table: Structural and Molecular Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) N1 Substituent N2 Substituent Key Features
Target Compound (2034258-20-1) C10H13ClN2O3S 276.74 2-(5-Chlorothiophen-2-yl)-2-methoxyethyl Methyl Compact structure, low molecular weight
N2-(2-Methoxybenzyl) analog (2034599-74-9) C17H19ClN2O4S 382.90 2-(5-Chlorothiophen-2-yl)-2-methoxyethyl 2-Methoxybenzyl Enhanced aromaticity, higher weight
N2-Phenyl analog (2034406-31-8) C16H15ClN2O3S ~350.82 2-(5-Chlorothiophen-2-yl)-2-methoxyethyl Phenyl Hydrophobic, potential for π-π interactions
Thenylchlor C14H17ClN2O2S ~313.80 (3-Methoxy-2-thienyl)methyl 2,6-Dimethylphenyl Acetamide core, pesticidal use

Q & A

How can researchers optimize the synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide to improve yield and purity?

Level: Basic
Answer:
Optimization involves systematic adjustments to reaction parameters:

  • Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the oxalamide intermediate .
  • Reaction time : Monitoring via TLC or HPLC ensures completion without over-degradation (typically 12–24 hours) .
  • Purification : Sequential column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol achieves >95% purity .

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Answer:
A multi-spectral approach is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of the 5-chlorothiophene and methoxyethyl groups (e.g., δ 7.2–7.4 ppm for thiophene protons) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C) validate functional groups .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula (e.g., C12_{12}H14_{14}ClN2_2O3_3S) .

How does pH influence the stability of this compound in biological assays?

Level: Basic
Answer:
Stability studies in buffers (pH 4–9) reveal:

  • Acidic conditions (pH < 5) : Hydrolysis of the methoxyethyl group occurs, reducing bioavailability .
  • Neutral to alkaline (pH 7–9) : Compound remains stable for >48 hours, making it suitable for cell culture assays .
  • Methodological tip : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies and monitor degradation via HPLC .

What strategies can resolve contradictions in biological activity data across different studies?

Level: Advanced
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and ATP-normalized viability assays .
  • Impurity profiling : LC-MS to detect trace byproducts (e.g., dechlorinated derivatives) that may skew IC50_{50} values .
  • Meta-analysis : Compare data across ≥3 independent studies using tools like RevMan to identify outliers .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Level: Advanced
Answer:
Key SAR insights:

  • Thiophene substitution : 5-Chloro groups enhance binding to kinase targets (e.g., CDK2) by 3-fold vs. unsubstituted analogs .
  • Methoxyethyl chain : Branching at the ethyl group improves metabolic stability (t1/2_{1/2} > 6 hours in liver microsomes) .
  • Oxalamide flexibility : Replacing N2-methyl with cyclopropyl increases conformational rigidity, boosting selectivity .
  • Methodology : Synthesize derivatives via parallel combinatorial chemistry and screen using SPR-based binding assays .

What computational tools are effective for predicting target interactions and off-target risks?

Level: Advanced
Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., binding energy < −8 kcal/mol indicates high affinity) .
  • Pharmacophore mapping : Phase or MOE identifies critical hydrogen bonds with His92 (CDK2) and hydrophobic contacts with Phe82 .
  • Off-target screening : SwissTargetPrediction and SEA databases flag risks (e.g., 5-HT2C_{2C} receptor agonism) .

How can researchers assess synergistic effects of this compound in combination therapies?

Level: Advanced
Answer:

  • Isobologram analysis : Test combinations with cisplatin or paclitaxel in cancer cell lines (e.g., MDA-MB-231). Synergy is confirmed if the combination index (CI) < 1 .
  • Mechanistic studies : RNA-seq to identify pathways co-regulated with standard chemotherapeutics .
  • In vivo validation : Xenograft models with staggered dosing (e.g., 25 mg/kg compound + 5 mg/kg cisplatin q3d) .

What assays are recommended for evaluating metabolic stability and toxicity?

Level: Advanced
Answer:

  • Hepatocyte incubation : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) to assess IC50_{50} values (target: >10 μM for low risk) .
  • hERG assay : Patch-clamp electrophysiology to quantify potassium channel blockade (safety threshold: IC50_{50} > 30 μM) .

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